N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H34N4O3S and its molecular weight is 470.63. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a thioacetamide derivative. Its molecular formula is C25H34N4O3S, with a molecular weight of approximately 470.6 g/mol. The unique structure includes a morpholinopropyl substituent and a hexahydroquinazoline moiety, which may contribute to its biological activity.
The precise mechanisms by which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to various pharmacological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Antimicrobial Effects : Studies have shown that thioacetamide derivatives can possess antibacterial and antifungal properties.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of related compounds, it was found that thioacetamide derivatives could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests that this compound may share similar mechanisms.
Case Study 2: Cognitive Function
A study on related compounds showed improvements in cognitive function in rat models subjected to scopolamine-induced amnesia. The administration of these compounds resulted in enhanced memory retention and learning capabilities. Such findings highlight the potential for this compound to influence cognitive processes positively.
Current State of Research
Research on this compound is ongoing. Current studies are focused on optimizing its pharmacological properties and exploring its therapeutic applications across various fields including neurology and oncology. The exploration of its structure–activity relationship (SAR) is crucial for developing more potent derivatives.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3S/c1-18-8-9-21(19(2)16-18)26-23(30)17-33-24-20-6-3-4-7-22(20)29(25(31)27-24)11-5-10-28-12-14-32-15-13-28/h8-9,16H,3-7,10-15,17H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQNNZXUKYMXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.